molecular formula C20H17FN6 B6491220 N4-(2,5-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine CAS No. 946298-21-1

N4-(2,5-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine

Cat. No.: B6491220
CAS No.: 946298-21-1
M. Wt: 360.4 g/mol
InChI Key: SFKAJWDPEXCQPW-UHFFFAOYSA-N
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Description

N4-(2,5-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine is a complex organic compound belonging to the pteridine family Pteridines are heterocyclic aromatic compounds that have significant biological and pharmaceutical importance

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(2,5-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethylphenylamine with 4-fluorophenylamine in the presence of a pteridine precursor. The reaction conditions often require high temperatures and the use of catalysts to facilitate the formation of the pteridine ring structure.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability. Quality control measures, including chromatographic and spectroscopic analysis, ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N4-(2,5-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides and alkylating agents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often characterized using techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N4-(2,5-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine is studied for its potential biological activity. It has been investigated for its effects on cellular processes and its ability to interact with biological targets.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which N4-(2,5-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N4-(2,4-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine

  • N4-(2,5-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine

  • N4-(2,5-dimethylphenyl)-N2-(2-fluorophenyl)pteridine-2,4-diamine

Uniqueness: N4-(2,5-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine stands out due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 4-position of the phenyl ring adds to its uniqueness compared to other similar compounds.

Properties

IUPAC Name

4-N-(2,5-dimethylphenyl)-2-N-(4-fluorophenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6/c1-12-3-4-13(2)16(11-12)25-19-17-18(23-10-9-22-17)26-20(27-19)24-15-7-5-14(21)6-8-15/h3-11H,1-2H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKAJWDPEXCQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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